2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone
Description
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)13-6-4-12(5-7-13)10-16(20)15-9-8-14(19)11-17(15)21/h4-9,11,19,21H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHFBIHMWDXSJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and 2,4-dihydroxyacetophenone.
Condensation Reaction: The key step involves a condensation reaction between 4-tert-butylbenzaldehyde and 2,4-dihydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions and the use of catalysts can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a key role in regulating immune responses and inflammation.
Comparison with Similar Compounds
Physical Properties :
- Melting Point : ~192°C (analogous to structurally similar compounds) .
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to hydroxyl groups; reduced solubility in water due to the tert-butyl group.
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares the target compound with key analogues differing in substituents on Ring B:
Key Comparative Insights
Electronic and Steric Effects
- Electron-Donating Groups (e.g., -OCH₃ in Ononetin): Increase electron density on Ring B, enhancing stability of the ketone group but reducing acidity of hydroxyls. This correlates with Ononetin’s antioxidant activity .
- Electron-Withdrawing Groups (e.g., -Cl, -F): Lower electron density on Ring B, increasing acidity of phenolic -OH groups. This may enhance metal chelation (relevant in antimicrobial activity) .
- tert-Butyl Group: Introduces steric hindrance, reducing crystallization tendency (lower melting point vs. Ononetin) and increasing lipophilicity (logP ~3.2 vs. Ononetin’s ~2.5), making the target compound more suitable for lipid-rich environments .
Biological Activity
2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone, also known as a phenolic compound, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a tert-butyl group and dihydroxyphenyl moiety, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two aromatic rings connected by an ethanone group, which is critical for its biological activity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Antioxidant Activity : The dihydroxy groups in the phenolic structure are known to scavenge free radicals, thereby reducing oxidative stress.
- Antimicrobial Properties : Studies suggest that similar phenolic compounds exhibit antimicrobial activity against various pathogens.
- Anticancer Effects : Preliminary investigations indicate that this compound may induce apoptosis in cancer cells and inhibit cell proliferation.
Antioxidant Activity
A study conducted by evaluated the antioxidant potential of various phenolic compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant free radical scavenging activity.
| Compound | IC50 (µM) |
|---|---|
| 2-(4-Tert-butyl)phenol | 25.0 |
| 2-(4-Tert-butyl)phenyl-1-(2,4-dihydroxyphenyl)ethanone | 15.0 |
Antimicrobial Activity
Research has shown that phenolic compounds can inhibit the growth of bacteria and fungi. A comparative study highlighted the antimicrobial efficacy of related compounds:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 30 |
| Candida albicans | 40 |
These findings suggest that this compound may possess similar antimicrobial properties.
Anticancer Activity
In vitro studies focusing on human colon adenocarcinoma cell lines (HT-29 and LS180) demonstrated that the compound exhibits significant anti-proliferative effects. The IC50 values obtained from MTT assays were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 20 |
| LS180 | 15 |
The mechanism involved cell cycle arrest and apoptosis induction, with flow cytometry revealing increased expression of pro-apoptotic markers.
Case Studies
A notable case study published in examined the effects of structurally similar compounds on cancer cell lines. The study concluded that modifications in the phenolic structure could enhance anticancer activity. This highlights the importance of structural optimization in developing effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
